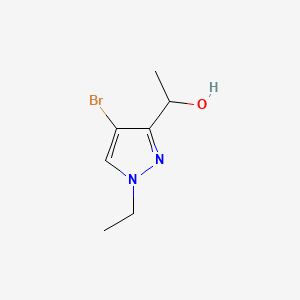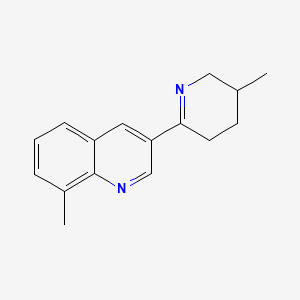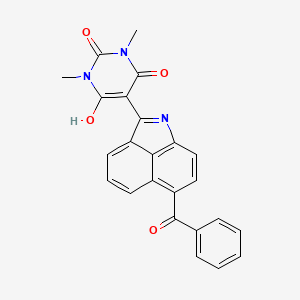![molecular formula C6H5N3O2 B13931726 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione CAS No. 412338-42-2](/img/structure/B13931726.png)
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both pyrrole and pyridazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of hydrazine derivatives with maleic anhydride can lead to the formation of the desired pyridazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a similar fused ring system, known for its potential antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their inhibitory activities against various biological targets.
Uniqueness
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione stands out due to its unique combination of pyrrole and pyridazine rings, which provides a distinct scaffold for chemical modifications and biological evaluations
Properties
CAS No. |
412338-42-2 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3,6-dihydro-2H-pyrrolo[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)6(11)9-8-5/h1-2,7H,(H,8,10)(H,9,11) |
InChI Key |
HMOXFXCFXPXAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN1)C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





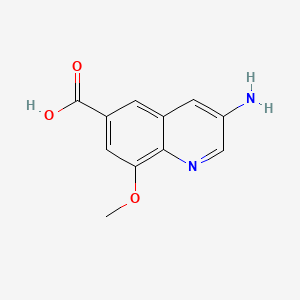
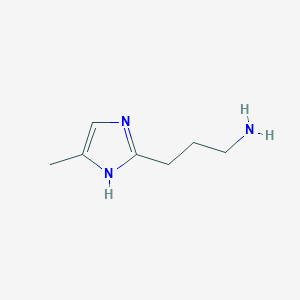

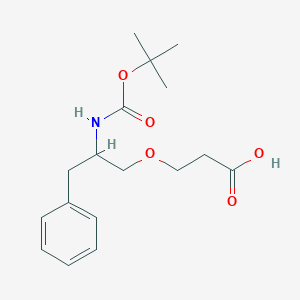

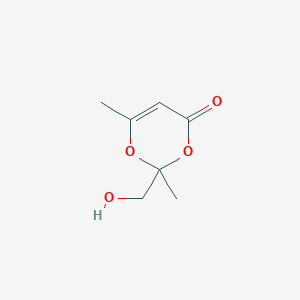
![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

